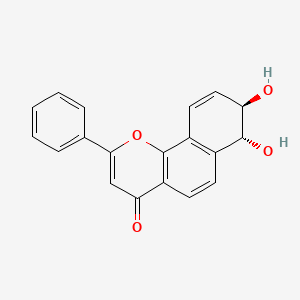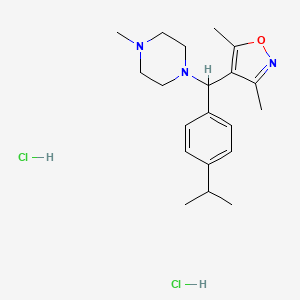
Dextofisopam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextofisopam is a non-serotonergic agent currently being evaluated for the treatment of irritable bowel syndrome. It is the R-enantiomer of racemic tofisopam, a molecule marketed and used safely outside the United States for over three decades for multiple indications including irritable bowel syndrome . By structure, this compound is a member of the homophthalazine class and binds to specific receptors in areas of the brain affecting autonomic function, including gastrointestinal function .
Preparation Methods
The preparation of dextofisopam involves the synthesis of the 2,3-benzodiazepine ring system. The synthetic route typically includes the following steps:
Formation of the benzodiazepine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Various substituents are introduced to the benzodiazepine ring to achieve the desired chemical structure of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Dextofisopam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound, potentially leading to different pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule with other atoms or groups, which can alter its chemical and biological properties.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dextofisopam has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of benzodiazepine chemistry and pharmacology.
Biology: Research on this compound includes studies on its effects on autonomic function and gastrointestinal function.
Industry: this compound may have applications in the pharmaceutical industry as a potential therapeutic agent.
Mechanism of Action
Dextofisopam exerts its effects by binding to specific receptors in the central nervous system. This receptor has been characterized as the 2,3-benzodiazepine receptor, which is distinct from the classical 1,4 or 1,5-benzodiazepine receptor . This compound has no significant binding at other receptors or ion channels, which contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Dextofisopam is similar to other compounds in the benzodiazepine class, such as tofisopam and diazepam. it has several unique features:
Non-serotonergic activity: Unlike other benzodiazepines, this compound does not act on serotonin receptors, which may reduce the risk of certain side effects.
Selective receptor binding: This compound binds specifically to the 2,3-benzodiazepine receptor, which is distinct from the receptors targeted by other benzodiazepines.
Similar compounds include:
Tofisopam: The racemic mixture from which this compound is derived.
Diazepam: A classical benzodiazepine with a different receptor binding profile.
This compound’s unique receptor binding and non-serotonergic activity make it a promising candidate for further research and development.
Properties
CAS No. |
82059-50-5 |
|---|---|
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5R)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m0/s1 |
InChI Key |
RUJBDQSFYCKFAA-HNNXBMFYSA-N |
SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Isomeric SMILES |
CC[C@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Key on ui other cas no. |
82059-50-5 |
Synonyms |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

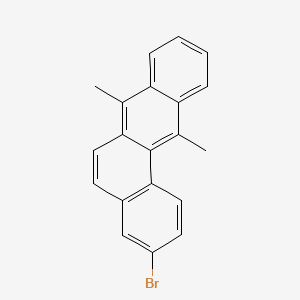


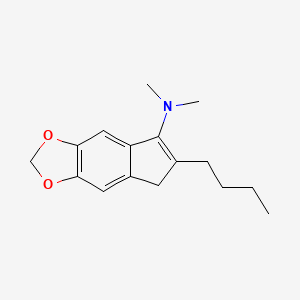


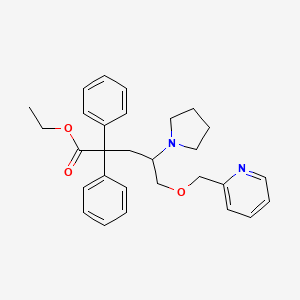
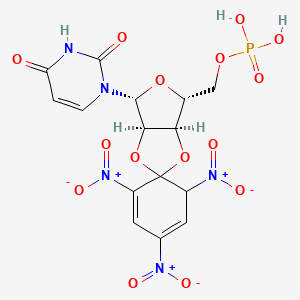
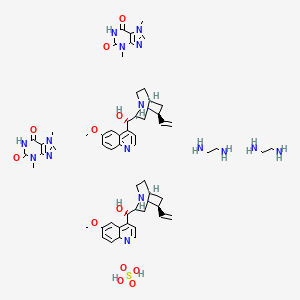

![Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-](/img/structure/B1201330.png)
